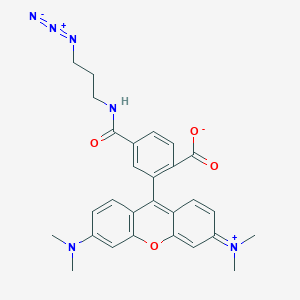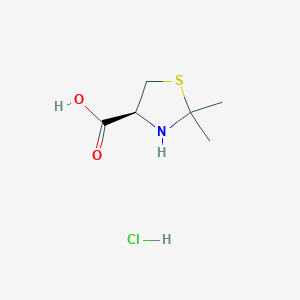
N3-DOOA-Suc-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Compounds with intricate nitrogen and oxygen functionalities, similar to what “N3-DOOA-Suc-OH” suggests, often find applications in the synthesis of advanced materials. For instance, nitrogen-rich compounds are pivotal in creating high-energy materials due to their ability to release a significant amount of energy upon decomposition.Chemical Reactions Analysis
The azide ion (N3-) is a great nucleophile in S N 2 reactions . It’s an extremely good nucleophile, more nucleophilic than any amine . In S N 2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3-, resulting in alkyl azides .Applications De Recherche Scientifique
Advanced Material Synthesis
Compounds with intricate nitrogen and oxygen functionalities, similar to what "N3-DOOA-Suc-OH" suggests, often find applications in the synthesis of advanced materials. For instance, nitrogen-rich compounds are pivotal in creating high-energy materials due to their ability to release a significant amount of energy upon decomposition. Research in this area could involve the development of novel materials for batteries, supercapacitors, or as precursors for nanomaterial fabrication. The work by Arunachalam et al. (2018) on the development of neodymium hydroxide nanorods for supercapacitors showcases how specific chemical functionalities can enhance material properties for energy storage applications (Arunachalam et al., 2018).
Environmental Applications
Nitrogen functionalities are critical in environmental chemistry, especially in the catalytic reduction of pollutants or the conversion of greenhouse gases into less harmful substances. The selective oxidation of methane to methanol using ammonia-oxidizing bacteria, as discussed by Taher and Chandran (2013), is an example where nitrogenous compounds play a crucial role in facilitating environmentally beneficial reactions (Taher & Chandran, 2013).
Photocatalysis and Nitrogen Fixation
Compounds with specific nitrogen and oxygen groups might be utilized in photocatalysis, particularly in the context of nitrogen fixation — a process of converting nitrogen from the atmosphere into ammonia. The photocatalytic fixation of nitrogen to ammonia, as explored by Chen et al. (2018), represents a sustainable approach to produce ammonia under ambient conditions, highlighting the potential use of nitrogenous compounds in renewable energy applications (Chen et al., 2018).
Analyse Biochimique
Cellular Effects
The effects of N3-DOOA-Suc-OH on various types of cells and cellular processes are not yet fully understood. Compounds with similar nitrogen and oxygen functionalities have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not yet fully known
Propriétés
IUPAC Name |
4-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O5/c11-14-13-4-6-19-8-7-18-5-3-12-9(15)1-2-10(16)17/h1-8H2,(H,12,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLLWUKYEXBSBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)
![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)








